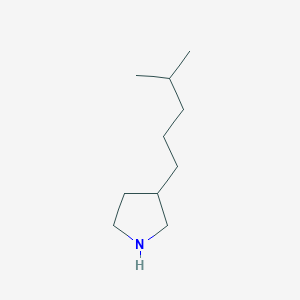

3-(4-Methylpentyl)pyrrolidine

概要

説明

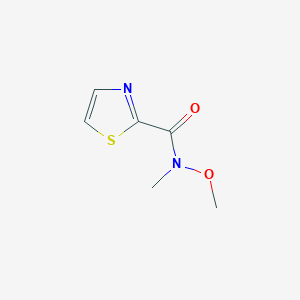

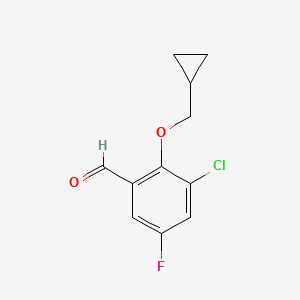

3-(4-Methylpentyl)pyrrolidine is a chemical compound with the molecular formula C10H21N . It contains a total of 32 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of this compound includes a five-membered ring, a secondary amine (aliphatic), and a Pyrrolidine .Chemical Reactions Analysis

Pyrrolidine derivatives are known for their diverse biological activities, which can be influenced by the synthetic strategies used, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .科学的研究の応用

Pyrrolidine Derivatives in Pharmaceutical Research

- Pyrrolidine derivatives, including 3-(4-Methylpentyl)pyrrolidine, are significant in medicinal chemistry. They are studied for their potential biological effects and applications in drug development.

- For instance, studies have explored the use of pyrrolidine derivatives for antibacterial activities. One study describes the synthesis of 1β-Methyl-2-[5-(1,2-disubstituted ethyl)-pyrrolidin-3-ylthio]carbapenem derivatives and their antibacterial properties against both Gram-positive and Gram-negative bacteria (Jeon et al., 2006).

- Another research area is the development of pyrrolidine derivatives as potential sialidase inhibitors, which are significant in the context of antiviral therapies (Czollner et al., 1990).

Pyrrolidine Derivatives in Agricultural Applications

- Pyrrolidine derivatives are also explored for their use in agriculture, particularly as plant growth retardants. These compounds, due to their unique structures, help in regulating terpenoid metabolism which is closely linked to plant growth and development (Grossmann, 1990).

作用機序

Target of Action

Pyrrolidine derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

For instance, some pyrrolidine derivatives are known to inhibit enzymes, while others may act as agonists or antagonists at various receptors . The exact mode of action would depend on the specific targets that the compound interacts with.

Biochemical Pathways

Pyrrolidine derivatives are known to influence various biochemical pathways depending on their targets . For instance, if the compound targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in.

Pharmacokinetics

Pyrrolidine derivatives are known to have diverse adme properties, which can be influenced by factors such as the compound’s structure and the presence of various functional groups .

Result of Action

For instance, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Methylpentyl)pyrrolidine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

While specific safety and hazard information for 3-(4-Methylpentyl)pyrrolidine was not found, it’s important to handle all chemical compounds with care and appropriate safety measures. For example, pyrrolidine, a related compound, is known to be highly flammable and can cause severe skin burns and eye damage .

将来の方向性

特性

IUPAC Name |

3-(4-methylpentyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(2)4-3-5-10-6-7-11-8-10/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDWKTIDBBLOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1423925.png)

![2-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423926.png)

![Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423933.png)

![Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423934.png)